Silvestrol aglycone (enantiomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

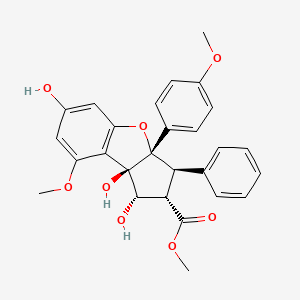

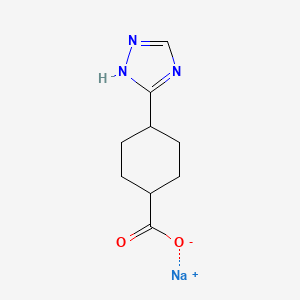

La aglicona de Silvestrol (enantiómero) es un fenol de núcleo ciclopenta benzofurano derivado del género vegetal Aglaia. Es un análogo de Silvestrol, conocido por sus potentes propiedades anticancerígenas. Este compuesto inhibe la iniciación de la traducción de proteínas en las células cancerosas, lo que lo convierte en un tema importante de investigación en oncología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la aglicona de Silvestrol (enantiómero) implica varios pasos, incluida la formación del núcleo ciclopenta benzofurano. La separación enantiomérica se logra típicamente mediante métodos de cromatografía líquida de alta resolución (HPLC) quiral . Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el uso de solventes específicos como el dimetilsulfóxido (DMSO) para la solubilidad .

Métodos de producción industrial: La producción industrial de la aglicona de Silvestrol (enantiómero) no está ampliamente documentada, pero probablemente implica la síntesis a gran escala utilizando métodos similares a los del laboratorio. El proceso incluiría la extracción del compuesto de fuentes naturales, seguida de purificación y separación enantiomérica .

Análisis De Reacciones Químicas

Tipos de reacciones: La aglicona de Silvestrol (enantiómero) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos fenólicos en el compuesto.

Reducción: Esto puede afectar el núcleo ciclopenta benzofurano.

Sustitución: Esta reacción puede ocurrir en varias posiciones del anillo de benzofurano.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las condiciones a menudo implican el uso de agentes halogenantes o nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

La aglicona de Silvestrol (enantiómero) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de ciclopenta benzofurano.

Biología: Se investiga su papel en la inhibición de la síntesis de proteínas en las células cancerosas.

Medicina: Se explora su potencial como agente anticancerígeno, particularmente en la focalización de la iniciación de la traducción.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

La aglicona de Silvestrol (enantiómero) ejerce sus efectos inhibiendo el factor de iniciación eucariota 4A (eIF4A), una subunidad helicasa de ARN de caja DEAD del complejo de factor de iniciación eucariota 4F. Esta inhibición deteriora el paso de reclutamiento del ribosoma de la iniciación de la traducción, lo que lleva a una reducción de la síntesis de proteínas. El compuesto inhibe preferentemente la traducción de los ARNm relacionados con la malignidad, lo que contribuye a su actividad anticancerígena .

Compuestos Similares:

Silvestrol: Otro potente inhibidor de la síntesis de proteínas con propiedades anticancerígenas similares.

Episilvestrol: Un derivado de Silvestrol con actividades biológicas comparables.

Rocaglamide: Un compuesto relacionado con propiedades anticancerígenas y antivirales .

Singularidad: La aglicona de Silvestrol (enantiómero) es única debido a su inhibición específica de eIF4A y su potente actividad anticancerígena. Su forma enantiomérica permite estudios dirigidos sobre la estereoquímica y la actividad biológica de los compuestos de ciclopenta benzofurano .

Comparación Con Compuestos Similares

Silvestrol: Another potent inhibitor of protein synthesis with similar anticancer properties.

Episilvestrol: A derivative of Silvestrol with comparable biological activities.

Rocaglamide: A related compound with anticancer and antiviral properties .

Uniqueness: Silvestrol aglycone (enantiomer) is unique due to its specific inhibition of eIF4A and its potent anticancer activity. Its enantiomeric form allows for targeted studies on the stereochemistry and biological activity of cyclopenta benzofuran compounds .

Propiedades

IUPAC Name |

methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-DSVANHEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

![2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2494632.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2494646.png)